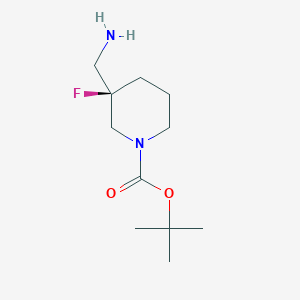

tert-Butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Description

CAS: 1345456-44-1 Molecular Formula: C₁₁H₂₁FN₂O₂ Molar Mass: 232.29 g/mol Structure: This compound features a six-membered piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at position 1. The (R)-configured stereocenter at position 3 bears both a fluorine atom and an aminomethyl (-CH₂NH₂) substituent. The Boc group enhances solubility and stability during synthetic processes, while the aminomethyl group provides a site for further functionalization, such as amide coupling or alkylation .

Properties

IUPAC Name |

tert-butyl (3R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-5-11(12,7-13)8-14/h4-8,13H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSJCALZHFNFAL-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@](C1)(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction conditions often involve the use of a base such as sodium azide and a solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: tert-Butyl nitrite is used as an oxidizing agent under solvent-free conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl nitrite can yield N-nitroso compounds .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents : One of the primary applications of tert-butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate is in the development of antibacterial agents. The compound serves as an intermediate in synthesizing beta-lactamase inhibitors, which are crucial for combating antibiotic resistance. These inhibitors enhance the efficacy of beta-lactam antibiotics by preventing bacterial enzymes from deactivating them .

Neuropharmacology : The compound's structural features suggest potential applications in neuropharmacology. Its piperidine framework is often associated with compounds that modulate neurotransmitter systems, making it a candidate for developing treatments for neurological disorders .

Synthesis and Derivatives

The synthesis of tert-butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves several steps, typically starting from commercially available piperidine derivatives. The synthetic route often includes:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of the fluorine atom , which can enhance biological activity and selectivity.

- Carbamoylation , which provides the necessary functional groups for further modifications.

These synthetic strategies are essential for creating derivatives that may exhibit improved pharmacological properties or target specific biological pathways .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions . The aminomethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Key Structural Variations Among Analogs

The following compounds share core similarities with the target molecule, including the Boc-protected heterocycle and fluorine-containing substituents, but differ in ring size, substituent positions, and functional groups:

Physicochemical and Functional Comparisons

Ring Size and Conformation: Piperidine vs. Azetidine: Piperidine (6-membered) offers greater conformational flexibility compared to azetidine (4-membered), which is more rigid due to ring strain. This affects binding to biological targets and synthetic accessibility . Fluorine Substitution: Monofluoro (target compound) vs. difluoro (e.g., CAS 2415515-29-4) vs. trifluoromethyl (CAS 1240585-46-9) substituents influence electronic properties and metabolic stability. Trifluoromethyl groups enhance lipophilicity, while fluorines increase electronegativity .

Functional Group Impact: Aminomethyl (-CH₂NH₂): Present in the target compound and PBN20120081, this group enables further derivatization (e.g., forming amides or ureas). Its absence in CAS 911634-75-8 limits such applications . Boc Protection: All compounds include a Boc group, which protects the amine during synthesis and can be cleaved under acidic conditions for downstream reactions .

Stereochemical Considerations :

- The (R)-configuration in the target compound contrasts with the (S)-configuration in CAS 2415515-29-4. Enantiomers often exhibit divergent biological activities due to chiral recognition in enzymes or receptors .

Biological Activity

Overview

tert-Butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a piperidine derivative characterized by the presence of a tert-butyl group, an aminomethyl group, and a fluorine atom attached to a piperidine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including enzyme inhibition and receptor modulation.

- IUPAC Name : tert-butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate

- CAS Number : 1345456-44-1

- Molecular Formula : C11H21FN2O2

- Molecular Weight : 232.3 g/mol

Synthesis

The synthesis of tert-butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate typically involves:

- Protection of the amine group using a tert-butoxycarbonyl (Boc) group.

- Cyclization to form the piperidine ring , often utilizing commercially available precursors.

- Fluorination , which may be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

- Carboxylation , which can be achieved through reactions with carbon dioxide or other carboxylating agents.

The biological activity of tert-butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate can be attributed to its interactions with various molecular targets:

- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It could inhibit the activity of certain enzymes, affecting metabolic pathways critical for cell proliferation and survival.

- Ion Channel Modulation : The compound might influence ion channel activity, altering cellular excitability and signaling.

Case Studies and Research Findings

Recent studies have highlighted the potential of piperidine derivatives, including tert-butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, in various therapeutic applications:

- Anticancer Activity : Research indicates that piperidine derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, a related compound showed improved cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Enzyme Inhibition : Piperidine derivatives have been studied for their ability to inhibit enzymes involved in cancer metabolism. For example, certain derivatives demonstrated reversible inhibition of monoacylglycerol lipase (MAGL), which is implicated in cancer progression .

- Neuropharmacological Effects : Piperidine compounds are known for their neuropharmacological properties, including modulation of neurotransmitter receptors that could lead to therapeutic effects in neurological disorders .

Comparison with Similar Compounds

The biological activity of tert-butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate can be compared with other piperidine derivatives to understand its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoropiperidine-1-carboxylate | Lacks aminomethyl group | Different pharmacological properties |

| 4-Methylpiperidine-1-carboxylate | Lacks fluorine and aminomethyl groups | Varies in reactivity and activity |

| 4-Aminomethylpiperidine-1-carboxylate | Lacks fluorine and methyl groups | Influences mechanism of action |

Q & A

What are the optimal synthetic routes for tert-Butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

Level: Advanced

Answer:

The synthesis typically involves multi-step protocols, including:

- Chiral resolution : Use of enantioselective catalysts (e.g., chiral auxiliaries or enzymes) to achieve the (R)-configuration at the fluorinated carbon .

- Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) under anhydrous conditions to introduce the fluorine atom .

- Protection/deprotection : Sequential use of tert-butyloxycarbonyl (Boc) and trifluoroacetyl (TFA) groups to protect the amine during synthesis .

Key factors affecting stereochemistry include solvent polarity (e.g., THF vs. DMF), temperature control (low temps for kinetic control), and catalytic systems (e.g., Pd-mediated cross-coupling for arylations) .

What analytical techniques are critical for characterizing tert-Butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, and how are spectral data interpreted?

Level: Basic

Answer:

Standard characterization methods include:

- NMR Spectroscopy : NMR confirms fluorine incorporation (δ ~ -200 ppm for C-F), while NMR identifies aminomethyl protons (δ 2.8–3.2 ppm) and Boc-group signals (δ 1.4 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] = 275.17) validates molecular formula (CHFNO) .

- Chiral HPLC : To confirm enantiopurity using columns like Chiralpak AD-H and isocratic elution with hexane:IPA .

How does the 3-fluoropiperidine scaffold influence biological activity compared to non-fluorinated analogs?

Level: Advanced

Answer:

The fluorine atom enhances:

- Metabolic stability : By reducing cytochrome P450-mediated oxidation via steric and electronic effects .

- Target binding : Fluorine’s electronegativity strengthens hydrogen bonds with residues in enzyme active sites (e.g., kinases or GPCRs) .

Comparative studies show fluorinated analogs exhibit 5–10x higher potency in enzyme inhibition assays vs. non-fluorinated derivatives .

How can researchers resolve contradictions in reported biological activity data for structural analogs of this compound?

Level: Advanced

Answer:

Discrepancies often arise from:

- Varied assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) or co-solvents (DMSO concentration) altering compound solubility .

- Stereochemical impurities : Use of racemic mixtures instead of enantiopure material, leading to off-target effects .

Methodological solutions :- Reproduce assays under standardized conditions (e.g., NIH/NCATS guidelines).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What are the primary pharmacological targets of tert-Butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, and how is selectivity optimized?

Level: Basic

Answer:

Reported targets include:

- Neurological enzymes : Monoamine oxidases (MAOs) and dopamine receptors due to the aminomethyl moiety’s amine interactions .

- Kinases : FLT3 and EGFR, where the fluoropiperidine core mimics ATP’s adenine ring .

Selectivity optimization :- SAR studies : Modifying the aminomethyl group’s substituents (e.g., aryl vs. alkyl) to reduce off-target binding .

- Covalent docking : Computational modeling to predict steric clashes with non-target proteins .

What safety protocols are recommended for handling this compound in laboratory settings?

Level: Basic

Answer:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (classified as Acute Toxicity Category 4 for inhalation ).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can the compound’s stability under varying pH and temperature conditions be assessed?

Level: Advanced

Answer:

- Forced degradation studies :

- Kinetic solubility assays : Use shake-flask method in PBS (pH 7.4) and FaSSIF (fasted-state simulated intestinal fluid) to predict formulation stability .

What computational methods are used to predict the compound’s ADMET properties?

Level: Advanced

Answer:

- ADMET prediction tools : SwissADME or ADMETLab 2.0 to estimate:

- MD simulations : All-atom molecular dynamics in lipid bilayers to assess blood-brain barrier penetration .

How does the compound’s fluorinated structure impact its crystallography and X-ray diffraction analysis?

Level: Advanced

Answer:

- Crystallization challenges : Fluorine’s small atomic radius and electron density complicate phase determination. Use SHELXT for dual-space methods to resolve fluorine positions .

- Data collection : High-resolution (<1.0 Å) synchrotron data required to distinguish F from O/N in electron density maps .

What strategies are employed to scale up synthesis without compromising enantiomeric excess?

Level: Advanced

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.